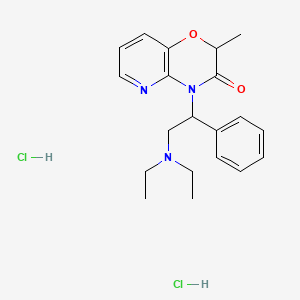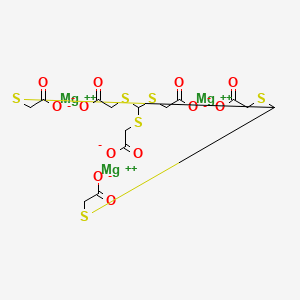
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(10H-ピリド(3,2-b)チエノ(3,4-e)(1,4)ジアゼピン-6-イル)-1-ピペラジニル)エタノール 2-ブテン二酸塩は、複素環式化合物のクラスに属する複雑な有機化合物です。 これらの化合物は、少なくとも1つの炭素以外の原子が含まれる環状構造の存在によって特徴付けられます。
準備方法
合成経路および反応条件
2-(4-(10H-ピリド(3,2-b)チエノ(3,4-e)(1,4)ジアゼピン-6-イル)-1-ピペラジニル)エタノール 2-ブテン二酸塩の合成は、通常、複数段階の有機反応を伴います。 このプロセスは、コアジアゼピン構造の調製から始まり、続いてピペラジンとエタノール基が導入されます。 これらの反応に使用される一般的な試薬には以下が含まれます。
出発原料: ピリジン、チオフェン、およびジアゼピン誘導体。
試薬: 還元剤、酸化剤、および触媒。
条件: 制御された温度、圧力、およびpHレベル。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために最適化された反応条件を使用した、大規模な合成を伴う可能性があります。 効率を高めるために、連続フローリアクターや自動合成などの技術が採用される場合があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素原子を導入します。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して、酸素原子を削除するか、水素原子を添加します。
置換: ハロゲンや求核剤などの試薬を使用して、1つの官能基を別の官能基に置き換えます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
触媒: パラジウム、白金、またはその他の遷移金属。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。 そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学的研究では、この化合物は、複素環式化合物と生物学的巨大分子の相互作用を研究するためのプローブとして役立ちます。 また、特定の酵素や受容体を標的とする新薬の設計にも使用できます。
医学
この化合物の潜在的な医学的用途には、さまざまな疾患の治療薬としての使用が含まれます。 その構造は、神経障害、癌、および感染症に対する可能性のある活性があることを示唆しています。
産業
産業部門では、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの先進材料の開発に使用される場合があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. It can also be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent for various diseases. Its structure suggests possible activity against neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(4-(10H-ピリド(3,2-b)チエノ(3,4-e)(1,4)ジアゼピン-6-イル)-1-ピペラジニル)エタノール 2-ブテン二酸塩の作用機序には、特定の分子標的との相互作用が含まれます。 これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。 この化合物の効果は、以下のような経路を介して媒介されます。
酵素阻害: 酵素の活性部位に結合して、その正常な機能を阻害します。
受容体調節: 細胞表面受容体と相互作用して、細胞シグナル伝達経路を変化させます。
DNAインターカレーション: DNA塩基対間に挿入され、遺伝子の発現と複製に影響を与えます。
類似化合物との比較
類似化合物
ジアゼピン: さまざまな治療的用途に使用される、同様のコア構造を持つ化合物。
ピペラジン: 特に抗精神病薬や制吐剤の開発において、医薬品化学で広く使用されていることが知られています。
チエノピリジン: 抗血小板活性を持つ化合物のクラスであり、循環器系薬に使用されています。
独自性
2-(4-(10H-ピリド(3,2-b)チエノ(3,4-e)(1,4)ジアゼピン-6-イル)-1-ピペラジニル)エタノール 2-ブテン二酸塩の独自性は、さまざまなクラスの化合物からの構造的特徴の組み合わせにあります。 このハイブリッド構造は、研究開発に価値のある化合物となる、ユニークな生物学的活性と化学反応性を付与する可能性があります。
特性
CAS番号 |
82619-59-8 |
|---|---|
分子式 |
C20H23N5O5S |
分子量 |
445.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[4-(5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaen-8-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19N5OS.C4H4O4/c22-9-8-20-4-6-21(7-5-20)16-12-10-23-11-14(12)18-15-13(19-16)2-1-3-17-15;5-3(6)1-2-4(7)8/h1-3,10-11,22H,4-9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
KWMNMZCQPJGVAL-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


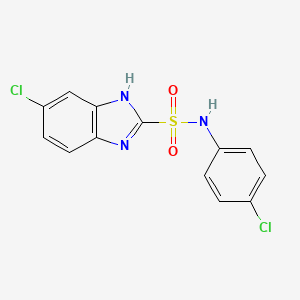

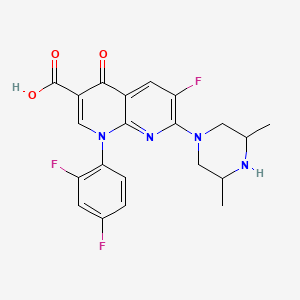
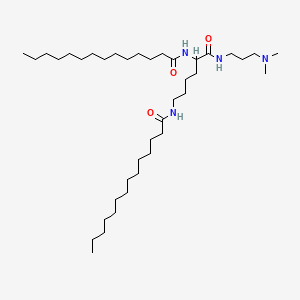
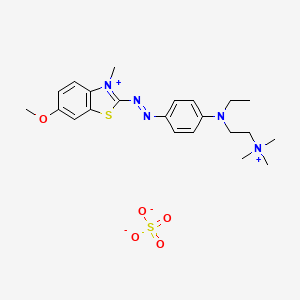
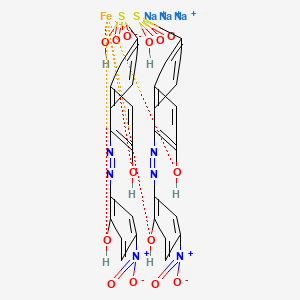
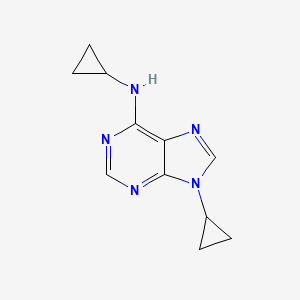
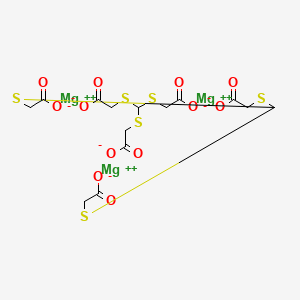
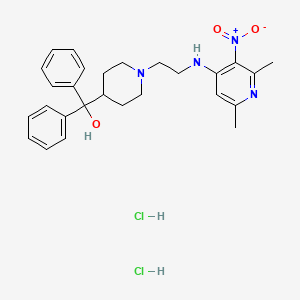

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
